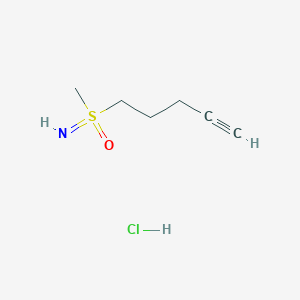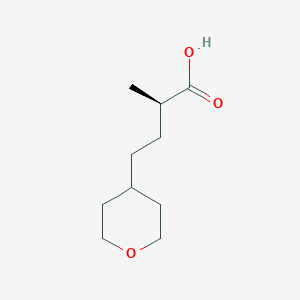![molecular formula C19H16N4O4 B2587476 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 941946-11-8](/img/structure/B2587476.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as MPN, is a chemical compound that has been widely studied for its potential use in scientific research. MPN is a small molecule inhibitor that has been shown to have promising effects in various biological systems.
Applications De Recherche Scientifique
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied extensively for its potential use in various biological systems. It has been shown to be a potent inhibitor of several kinases, including JAK2, FLT3, and RET. N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its ability to inhibit the activity of specific kinases. By inhibiting these kinases, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide can disrupt various signaling pathways that are involved in cell growth, proliferation, and survival. This ultimately leads to the inhibition of tumor growth and the suppression of inflammation.
Biochemical and Physiological Effects:
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of specific signaling molecules, such as STAT3 and AKT. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific pathways and study their effects on various biological systems. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have low toxicity in vivo, making it a potentially safe option for use in animal studies. However, one limitation of using N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Orientations Futures
There are several future directions for the study of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. One potential area of research is the development of more potent and selective inhibitors of specific kinases. Additionally, N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide could be studied for its potential use in combination with other drugs to enhance its efficacy. Finally, the use of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in clinical trials for the treatment of cancer and inflammatory diseases could be explored further.
Méthodes De Synthèse
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves a series of steps that have been optimized over time. The first step involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(6-methoxypyridazin-3-yl)aniline in the presence of a base to form N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. The purity of the final product is typically confirmed by HPLC or NMR.
Propriétés
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGERYRLEXJIBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587393.png)


![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2587400.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)
![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)





![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)